(3S,9S)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol
(3S,9S)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol
Brand Name:
Vulcanchem
CAS No.:
98974-89-1
VCID:
VC0017274
InChI:
InChI=1S/C12H20O6/c1-11(2)15-7-5(13)9-10(6(14)8(7)16-11)18-12(3,4)17-9/h5-10,13-14H,1-4H3/t5?,6?,7-,8?,9?,10-/m0/s1
SMILES:
CC1(OC2C(C3C(C(C2O1)O)OC(O3)(C)C)O)C
Molecular Formula:
C₁₂H₂₀O₆
Molecular Weight:
260.28
(3S,9S)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol
CAS No.: 98974-89-1
Cat. No.: VC0017274
Molecular Formula: C₁₂H₂₀O₆
Molecular Weight: 260.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98974-89-1 |
|---|---|
| Molecular Formula | C₁₂H₂₀O₆ |
| Molecular Weight | 260.28 |
| IUPAC Name | (3S,9S)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol |
| Standard InChI | InChI=1S/C12H20O6/c1-11(2)15-7-5(13)9-10(6(14)8(7)16-11)18-12(3,4)17-9/h5-10,13-14H,1-4H3/t5?,6?,7-,8?,9?,10-/m0/s1 |
| SMILES | CC1(OC2C(C3C(C(C2O1)O)OC(O3)(C)C)O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator